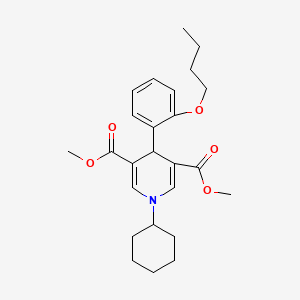![molecular formula C16H22N2O4 B4694678 3-methoxy-N-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}benzamide](/img/structure/B4694678.png)
3-methoxy-N-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}benzamide
Vue d'ensemble
Description
3-methoxy-N-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}benzamide is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival. The inhibition of PARP has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, making it a promising target for cancer treatment.
Mécanisme D'action
The mechanism of action of 3-methoxy-N-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}benzamide involves the inhibition of 3-methoxy-N-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}benzamide, an enzyme that plays a crucial role in DNA repair. When DNA is damaged, 3-methoxy-N-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}benzamide is activated to repair the damage. However, in cancer cells, the high levels of DNA damage caused by chemotherapy and radiation therapy can overwhelm the repair mechanisms and lead to cell death. By inhibiting 3-methoxy-N-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}benzamide, 3-methoxy-N-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}benzamide enhances the efficacy of chemotherapy and radiation therapy by preventing the repair of DNA damage and promoting cancer cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methoxy-N-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}benzamide are primarily related to its inhibition of 3-methoxy-N-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}benzamide. By inhibiting 3-methoxy-N-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}benzamide, it prevents the repair of DNA damage, leading to increased levels of DNA damage and cell death. In addition, it has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-methoxy-N-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}benzamide is its potency as a 3-methoxy-N-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}benzamide inhibitor. It has been shown to be more potent than other 3-methoxy-N-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}benzamide inhibitors, such as olaparib and veliparib. In addition, it has also been shown to have a longer half-life, which allows for less frequent dosing. However, one of the limitations of 3-methoxy-N-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}benzamide is its potential toxicity, particularly in normal cells that have low levels of 3-methoxy-N-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}benzamide activity.
Orientations Futures
There are several future directions for the research and development of 3-methoxy-N-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}benzamide. One area of focus is the development of more potent and selective 3-methoxy-N-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}benzamide inhibitors that have fewer side effects. Another area of focus is the identification of biomarkers that can predict the response to 3-methoxy-N-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}benzamide inhibitors, which can help to identify patients who are most likely to benefit from treatment. Finally, there is also ongoing research into the use of 3-methoxy-N-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}benzamide inhibitors in combination with other therapies, such as immunotherapy, to further enhance the efficacy of cancer treatment.
Applications De Recherche Scientifique
3-methoxy-N-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in various types of cancer, including breast, ovarian, and lung cancer. In addition, it has also been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
3-methoxy-N-[3-oxo-3-(oxolan-2-ylmethylamino)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-21-13-5-2-4-12(10-13)16(20)17-8-7-15(19)18-11-14-6-3-9-22-14/h2,4-5,10,14H,3,6-9,11H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPCRHLKOFQUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-amino-N-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4694596.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4694604.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea](/img/structure/B4694612.png)
![2-[4-(3,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4694618.png)
![3-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B4694623.png)

![ethyl 2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4694634.png)
![6-(4-bromobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4694635.png)
![2-(butylthio)-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4694636.png)
![N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(5-chloro-2-methylphenyl)thiourea](/img/structure/B4694642.png)
![ethyl 5-ethyl-2-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4694654.png)
![8-(2-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4694659.png)
![N-(4-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B4694670.png)
![N-(4-methylphenyl)-2-(3-oxo-1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4694684.png)